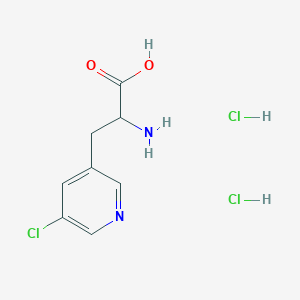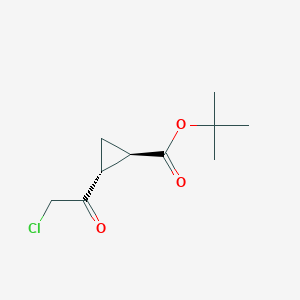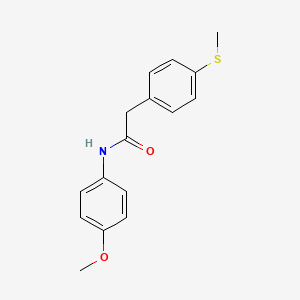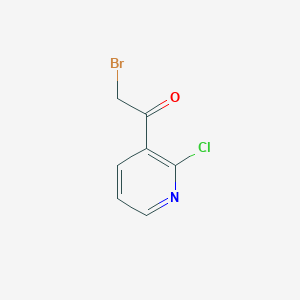
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H9ClN2O22HCl It is a derivative of propanoic acid, featuring an amino group and a chloropyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ammonia and a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid
- 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
- 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid
Uniqueness
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is unique due to the presence of the chlorine atom in the pyridinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-amino-3-(5-chloropyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZIAGKMMMDBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![8-{[(4-methoxyphenyl)methyl]amino}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2654105.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2654114.png)
![N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2654116.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)



![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
![3-Tert-butyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2654125.png)
